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molecular formula C6H5NO4 B2914952 3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1174332-60-5

3-Hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B2914952
M. Wt: 155.109
InChI Key: QAXXNCFVWRLTKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993557B2

Procedure details

To a heterogeneous solution of ethyl 3-hydroxy-2-oxo-1,2-dihydropyridine-4-carboxylate (200 mg, 1.09 mmol) (Intermediate 1B) in THF (3 mL) was added LiOH (26.1 mg, 1.09 mmol) and H2O (1 mL). The reaction mixture was stirred for 16 h. The reaction mixture was adjusted to pH 2 and filtered. The filter cake was evaporated to dryness to give Intermediate 17A (160 mg, 1.0 mmol, 94% yield). HPLC/MS (Method D) RT=0.45 min, [M+1]+ 155.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
26.1 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:3](=[O:13])[NH:4][CH:5]=[CH:6][C:7]=1[C:8]([O:10]CC)=[O:9].[Li+].[OH-].O>C1COCC1>[OH:1][C:2]1[C:3](=[O:13])[NH:4][CH:5]=[CH:6][C:7]=1[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
OC=1C(NC=CC1C(=O)OCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C(NC=CC1C(=O)OCC)=O
Name
Quantity
26.1 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was evaporated to dryness

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C(NC=CC1C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mmol
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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